N-(4-isopropylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . The unique structure of this compound makes it a potential candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Scaffold: This is achieved by the condensation of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using phenylacetyl chloride and a Lewis acid catalyst.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-(propan-2-yl)aniline to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazole rings using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: Known for its anticancer activity.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Exhibits similar pharmacological properties.
Uniqueness
2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H21N3OS |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H21N3OS/c1-15(2)16-8-10-18(11-9-16)23-21(26)12-19-14-27-22-24-20(13-25(19)22)17-6-4-3-5-7-17/h3-11,13-15H,12H2,1-2H3,(H,23,26) |
InChI Key |
QBHCDGJQSURHOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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